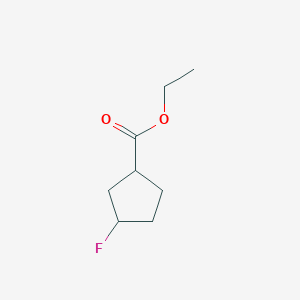
Ethyl 3-Fluorocyclopentanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-Fluorocyclopentanecarboxylate is a chemical compound with the molecular formula C8H13FO2 and a molecular weight of 160.19 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses. The compound features a cyclopentane ring substituted with a fluorine atom and an ethyl ester group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Fluorocyclopentanecarboxylate typically involves the fluorination of cyclopentanecarboxylic acid derivatives. One common method includes the reaction of cyclopentanecarboxylic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. The resulting 3-fluorocyclopentanecarboxylic acid is then esterified with ethanol in the presence of a catalyst like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more cost-effective and scalable fluorinating agents and catalysts to optimize production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-Fluorocyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-fluorocyclopentanone using oxidizing agents like potassium permanganate.
Reduction: Reduction of the ester group can yield 3-fluorocyclopentanol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide.
Major Products Formed
Oxidation: 3-Fluorocyclopentanone.
Reduction: 3-Fluorocyclopentanol.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-Fluorocyclopentanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of fluorinated compounds’ effects on biological systems.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those involving fluorinated intermediates.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 3-Fluorocyclopentanecarboxylate involves its interaction with various molecular targets depending on its application. In biological systems, the fluorine atom can influence the compound’s lipophilicity and metabolic stability, affecting its interaction with enzymes and receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with specific molecular pathways .
Comparaison Avec Des Composés Similaires
Ethyl 3-Fluorocyclopentanecarboxylate can be compared with other similar compounds such as:
Ethyl cyclopentanecarboxylate: Lacks the fluorine atom, making it less lipophilic and potentially less metabolically stable.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its reactivity and solubility.
3-Fluorocyclopentanecarboxylic acid: The free acid form, which can be more reactive in certain chemical reactions
This compound stands out due to its unique combination of a fluorine atom and an ethyl ester group, providing distinct properties that can be leveraged in various chemical and biological applications.
Propriétés
Formule moléculaire |
C8H13FO2 |
|---|---|
Poids moléculaire |
160.19 g/mol |
Nom IUPAC |
ethyl 3-fluorocyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H13FO2/c1-2-11-8(10)6-3-4-7(9)5-6/h6-7H,2-5H2,1H3 |
Clé InChI |
QTYLJAGGOONPEJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCC(C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


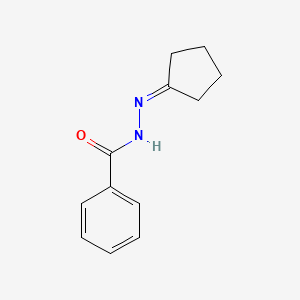
![4-[(4-{4-[(4-Aminophenyl)sulfanyl]phenoxy}phenyl)sulfanyl]aniline](/img/structure/B11714903.png)
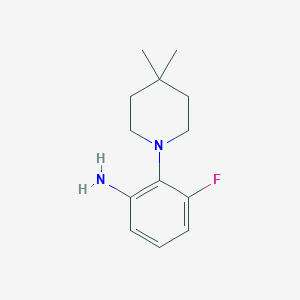
![(1S,4R)-9-methyl-8-azatetracyclo[5.5.3.01,8.04,9]pentadec-5-ene](/img/structure/B11714911.png)



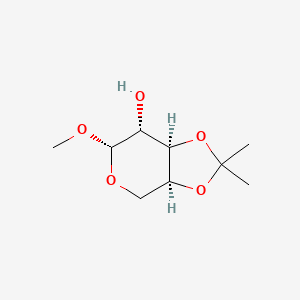
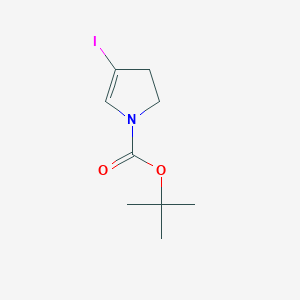
![1-[3-bromo-4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B11714953.png)
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]piperazine](/img/structure/B11714957.png)
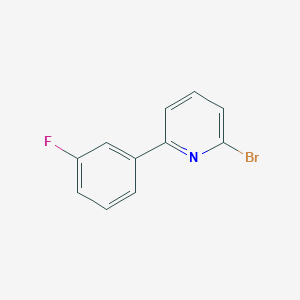
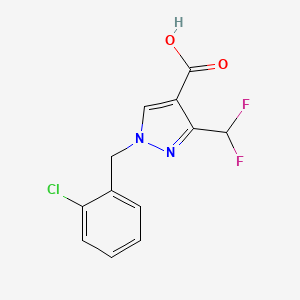
![3-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11714977.png)
